molecular formula C9H9N5O3 B603824 3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1225286-88-3

3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B603824
CAS No.: 1225286-88-3
M. Wt: 235.2g/mol
InChI Key: NDFJMDCCADTVOV-UHFFFAOYSA-N
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Description

3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring fused with a triazine ring, both of which are functionalized with methyl and carboxylic acid groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the triazine moiety. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines or hydrazines.

    Coupling of Pyrazole and Triazine Rings: The final step involves coupling the pyrazole and triazine rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols or amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the triazine ring, making it less complex.

    6-methyl-1,2,4-triazine-3-carboxylic acid: Lacks the pyrazole ring, resulting in different chemical properties.

    1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but without the additional methyl group.

Uniqueness

The presence of both the pyrazole and triazine rings, along with the specific functional groups, makes 3-methyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazole-5-carboxylic acid unique. This combination of structural features imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-methyl-2-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-4-3-6(8(16)17)14(13-4)9-10-7(15)5(2)11-12-9/h3H,1-2H3,(H,16,17)(H,10,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFJMDCCADTVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=NN=C(C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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